molecular formula C12H12F2N2O3 B1407958 5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde CAS No. 1774896-50-2

5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde

Cat. No. B1407958
CAS RN: 1774896-50-2
M. Wt: 270.23 g/mol
InChI Key: SYHRYGKDTAXPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DFHBI-1T and is widely used as a fluorescent probe for detecting RNA aptamers.

Mechanism of Action

The mechanism of action of DFHBI-1T involves the binding of the compound to RNA aptamers. The binding of DFHBI-1T to RNA aptamers induces a conformational change in the RNA structure, which results in the emission of green fluorescence. This process is highly specific and can be used to detect RNA aptamers with high sensitivity.
Biochemical and Physiological Effects:
DFHBI-1T does not have any known biochemical or physiological effects. The compound is primarily used as a fluorescent probe for detecting RNA aptamers and does not interact with other cellular components.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DFHBI-1T as a fluorescent probe for detecting RNA aptamers is its high sensitivity and specificity. The compound can detect RNA aptamers with high affinity and specificity, which makes it a valuable tool for RNA research. However, the use of DFHBI-1T is limited to the detection of RNA aptamers and cannot be used for other applications.

Future Directions

DFHBI-1T has potential applications in various fields, including drug discovery, diagnostics, and therapeutics. Further research is needed to explore the potential applications of this compound in these fields. Additionally, the development of new fluorescent probes based on DFHBI-1T can enhance the sensitivity and specificity of RNA detection techniques.

Scientific Research Applications

DFHBI-1T has been extensively used as a fluorescent probe for detecting RNA aptamers. RNA aptamers are short RNA sequences that can bind to specific targets with high affinity and specificity. The binding of RNA aptamers to their targets can be detected using DFHBI-1T, which emits a green fluorescence upon binding to RNA aptamers. This technique has been widely used in the field of RNA research for identifying and characterizing RNA aptamers.

properties

IUPAC Name

5-(4,4-difluoropiperidin-1-yl)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O3/c13-12(14)3-5-15(6-4-12)10-1-2-11(16(18)19)9(7-10)8-17/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHRYGKDTAXPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215129
Record name Benzaldehyde, 5-(4,4-difluoro-1-piperidinyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1774896-50-2
Record name Benzaldehyde, 5-(4,4-difluoro-1-piperidinyl)-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774896-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 5-(4,4-difluoro-1-piperidinyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde
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5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde
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5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde
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5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde
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5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde
Reactant of Route 6
5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde

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